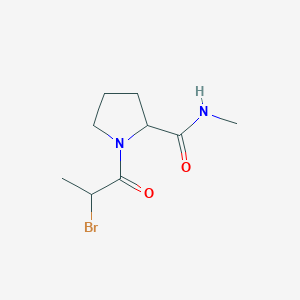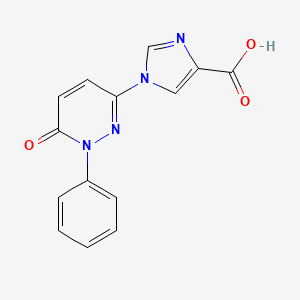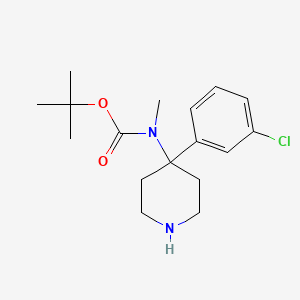
4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a difluoromethoxy group and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Difluoromethoxy Group:
Coupling with Benzaldehyde: The final step involves coupling the oxadiazole intermediate with benzaldehyde under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group in the compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.
Reduction: Formation of 4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-((3-(2-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)メトキシ)ベンズアルデヒドは、科学研究においていくつかの応用があります。
医薬品化学: これは、特に特定の酵素や受容体を標的とする可能性のある治療薬の合成のためのビルディングブロックとして使用できます。
材料科学: 化合物のユニークな構造は、特定の電子特性または光学特性を持つ新規材料の開発のための候補となります。
生物学的研究: これは、生体高分子との相互作用と生物活性化合物の可能性を理解するための研究で使用できます。
作用機序
4-((3-(2-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)メトキシ)ベンズアルデヒドの作用機序は、その特定の用途によって異なります。
分子標的: この化合物は、特定の酵素や受容体と相互作用し、生物学的経路の阻害または活性化につながる可能性があります。
関連する経路: その構造-活性関係に応じて、炎症、細胞増殖、またはアポトーシスに関連する経路を調節する可能性があります。
6. 類似の化合物との比較
類似の化合物
4-(ジフルオロメトキシ)ベンズアルデヒド: オキサジアゾール環を持たない、類似の官能基を持つより単純な化合物。
1,2,4-オキサジアゾール誘導体: フェニル環に異なる置換基を持つオキサジアゾール環を持つ化合物。
独自性
4-((3-(2-(ジフルオロメトキシ)フェニル)-1,2,4-オキサジアゾール-5-イル)メトキシ)ベンズアルデヒドは、ジフルオロメトキシ基とオキサジアゾール環の組み合わせによって独自です。これにより、より単純なアナログには見られない独特の化学的および生物学的特性が得られます。
類似化合物との比較
Similar Compounds
4-(Difluoromethoxy)benzaldehyde: A simpler compound with similar functional groups but lacking the oxadiazole ring.
1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents on the phenyl ring.
Uniqueness
4-((3-(2-(Difluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the combination of the difluoromethoxy group and the oxadiazole ring, which imparts distinct chemical and biological properties not found in simpler analogs.
特性
分子式 |
C17H12F2N2O4 |
|---|---|
分子量 |
346.28 g/mol |
IUPAC名 |
4-[[3-[2-(difluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C17H12F2N2O4/c18-17(19)24-14-4-2-1-3-13(14)16-20-15(25-21-16)10-23-12-7-5-11(9-22)6-8-12/h1-9,17H,10H2 |
InChIキー |
CPULFOCSZWMNBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)COC3=CC=C(C=C3)C=O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(3'-Ethoxy-[1,1'-biphenyl]-4-YL)-1H-pyrazol-3-OL](/img/structure/B11789015.png)

![4-(5,6-Dimethylbenzo[d]oxazol-2-yl)-N,N-diethylaniline](/img/structure/B11789017.png)

![Ethyl 2-(4-(tert-butyl)phenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789032.png)

![2-Bromo-5-(2-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11789042.png)
![4-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11789050.png)
![7-Bromo-4-(tert-butoxy)-2-isopropoxybenzo[D]thiazole](/img/structure/B11789051.png)
![tert-Butyl 1-methyl-3,8-diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B11789053.png)



